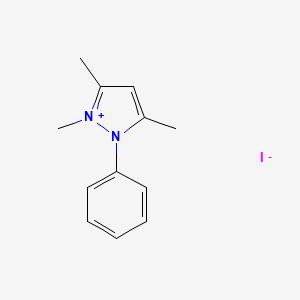

1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,5-Trimethyl-2-phenyl-1H-pyrazol-2-ium iodide is a chemical compound belonging to the class of pyrazolium salts It features a pyrazole ring substituted with three methyl groups and a phenyl group, and it carries an iodide counterion

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the reaction of 1,3,5-trimethylpyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically occurs under mild conditions, often at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

Oxidation: The pyrazolium iodide can undergo oxidation reactions to form pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of pyrazolines.

Substitution: Nucleophilic substitution reactions can occur at the pyrazolium ring, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium hypochlorite.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, thiols.

Major Products Formed:

Pyrazolone derivatives from oxidation.

Pyrazolines from reduction.

Various substituted pyrazolium salts from nucleophilic substitution.

Applications De Recherche Scientifique

Organic Synthesis

Catalytic Applications:

1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide is used as a catalyst in several organic reactions. Its ability to stabilize carbocations makes it an effective catalyst for nucleophilic substitutions and electrophilic additions. For instance, it has been employed in the synthesis of various heterocyclic compounds through cyclization reactions.

Synthesis of New Compounds:

Recent studies have demonstrated its utility in the synthesis of novel indole-pyrazole hybrids. These compounds exhibit significant biological activity and are synthesized via palladium-catalyzed reactions, showcasing the versatility of this compound in creating complex molecular architectures .

Photodynamic Therapy

Antitumor Activity:

The compound has shown promise in photodynamic therapy (PDT) for cancer treatment. Its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species upon light activation. This mechanism is crucial for inducing cell death in tumor cells while minimizing damage to surrounding healthy tissues. Studies indicate that derivatives of this compound possess enhanced photodynamic activity, making them suitable candidates for further development in cancer therapeutics .

Material Science

Organic Electronics:

In the field of organic electronics, this compound has been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its favorable electronic properties contribute to improved charge transport and light-emission efficiency. Research indicates that integrating this compound into device architectures can enhance overall performance metrics such as brightness and operational stability .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which 1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide exerts its effects depends on its specific application. For example, in biological studies, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

1,3,5-Trimethylpyrazole

2-Phenylpyrazolium salts

Other substituted pyrazoles

Uniqueness: 1,3,5-Trimethyl-2-phenyl-1H-pyrazol-2-ium iodide is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to other pyrazolium salts, its phenyl group provides additional stability and potential for further functionalization.

This compound's versatility and unique properties make it a valuable subject of study in various scientific disciplines. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future advancements.

Would you like more detailed information on any specific aspect of this compound?

Activité Biologique

1,3,5-Trimethyl-2-phenyl-1H-pyrazol-2-ium iodide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrazolium ion structure, which enhances its reactivity and potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula for this compound is C12H16N2I. The presence of the trimethyl group and the phenyl ring contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are involved in inflammatory pathways. For instance, it acts as an inhibitor of cyclooxygenase (COX), which plays a critical role in the synthesis of prostaglandins that mediate inflammation .

- Receptor Interaction : It exhibits affinity for various receptors, including histamine receptors. This interaction can modulate allergic responses and inflammation.

- Antioxidant Activity : Recent studies suggest that this compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Activity

Research indicates that this compound significantly reduces markers of inflammation in various models. In one study, it was found to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. Notably, it exhibited significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. The compound has been tested against various cancer cell lines, revealing cytotoxic effects that may be mediated through apoptosis induction .

Research Findings and Case Studies

A comprehensive review of the literature reveals several key studies highlighting the biological activities of this compound:

Analyse Des Réactions Chimiques

2.1. 1,3-Dipolar Cycloadditions

Pyrazolium salts participate in 1,3-dipolar cycloadditions with alkenes, alkynes, or nitriles to form fused heterocycles. For example:

Example Reaction :

Pyrazolium iodide+RC≡CR′→3-Pyrazoline derivative+HI

2.2. Nucleophilic Substitution

The iodide counterion enables nucleophilic displacement reactions :

Pyrazolium iodide+NaOH→Pyrazolium hydroxide+NaI

2.3. Redox Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd) converts the pyrazolium cation to a pyrazolidine derivative .

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) degrade the pyrazolium ring to carboxylic acids .

Mechanistic Insights

-

Cycloadditions : Follow Baldwin’s rules or electrocyclic mechanisms, depending on substituents .

-

Acid-Base Behavior : The pyrazolium cation exhibits weak basicity (pKa ~4–5), enabling reversible protonation .

Stability and Handling

Propriétés

IUPAC Name |

1,3,5-trimethyl-2-phenylpyrazol-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N2.HI/c1-10-9-11(2)14(13(10)3)12-7-5-4-6-8-12;/h4-9H,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCPNXDJCVNOAW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](N1C2=CC=CC=C2)C)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.